molecular formula C12H17NO3 B4588993 2-(4-methoxyphenoxy)-N-propylacetamide

2-(4-methoxyphenoxy)-N-propylacetamide

Cat. No.: B4588993
M. Wt: 223.27 g/mol
InChI Key: OCRUBMUVXCIHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-N-propylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propylacetamide moiety

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-propylacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-propylacetamide typically involves the reaction of 4-methoxyphenol with propylamine in the presence of an acylating agent. One common method involves the use of acetic anhydride as the acylating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-propylacetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. For example, it may act as a competitive inhibitor of enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 2-(4-Methoxyphenoxy)methylphenyl
  • 4-(4-Methoxyphenoxy)piperidine hydrochloride

Uniqueness

2-(4-Methoxyphenoxy)-N-propylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and propylacetamide moiety contribute to its selective binding to certain molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUBMUVXCIHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-propylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenoxy)-N-propylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenoxy)-N-propylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenoxy)-N-propylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenoxy)-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.